molecular formula C8H9NO2S B3056308 5-Amino-2-(methylsulfanyl)benzoic acid CAS No. 70290-39-0

5-Amino-2-(methylsulfanyl)benzoic acid

Cat. No.: B3056308
CAS No.: 70290-39-0
M. Wt: 183.23
InChI Key: SMVYKRHYDNFARE-UHFFFAOYSA-N
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Description

5-Amino-2-(methylsulfanyl)benzoic acid is a benzoic acid derivative featuring an amino group (-NH2) at the 5th position and a methylsulfanyl (-SCH3) group at the 2nd position on the aromatic ring. The methylsulfanyl substituent is electron-donating, which influences the compound's acidity, solubility, and reactivity.

Properties

IUPAC Name

5-amino-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYKRHYDNFARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297105
Record name 5-Amino-2-(methylthio)benzoic acid
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Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70290-39-0
Record name 5-Amino-2-(methylthio)benzoic acid
Source CAS Common Chemistry
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Record name 5-Amino-2-(methylthio)benzoic acid
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Record name 5-amino-2-(methylsulfanyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(methylsulfanyl)benzoic acid typically involves the introduction of the amino and methylsulfanyl groups onto the benzene ring. One common method involves the nitration of 2-(methylsulfanyl)benzoic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and a reducing agent such as iron or tin in hydrochloric acid for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Iron or tin in hydrochloric acid is used for reducing nitro groups.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

5-Amino-2-(methylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular properties, and applications of 5-Amino-2-(methylsulfanyl)benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted/Reported) Applications/Sources
This compound C8H9NO2S 183.23 -NH2 (C5), -SCH3 (C2) Not reported Pharmaceutical intermediates
5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride C9H10ClNO5S 279.70 -NH2 (C5), -OSO2CH3 (C2), HCl salt Not reported Lab reagent, potential drug candidate
2-Amino-4-(methylsulfonyl)benzoic acid C8H9NO4S 215.22 -NH2 (C2), -SO2CH3 (C4) Not reported Specialty chemical synthesis
5-Amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid C12H13N3O2 231.25 -NH2 (C5), pyrazole (C2) 3.70 ± 0.36 Anticancer drug intermediate
5-Amino-2-phenylbenzenesulfonic acid C12H11NO3S 249.29 -NH2 (C5), -SO3H (C2), -Ph (C2) Not reported Dye or surfactant intermediate
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid C12H17N3O2 235.29 -NH2 (C5), piperazine (C2) Not reported Bioactive molecule research

Key Differences in Physicochemical Properties

  • Acidity: The methylsulfanyl group (-SCH3) in the target compound is less electron-withdrawing than sulfonyl (-SO2CH3) or sulfonic acid (-SO3H) groups in analogs. This results in a higher pKa (i.e., weaker acidity) compared to 2-Amino-4-(methylsulfonyl)benzoic acid or 5-Amino-2-phenylbenzenesulfonic acid .
  • Solubility: The hydrochloride salt of 5-Amino-2-((methylsulphonyl)oxy)benzoic acid () likely exhibits enhanced water solubility compared to the free acid form of the target compound .
  • Thermal Stability: 5-Amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid has a melting point of 223–226°C and a predicted boiling point of 452.1°C, suggesting higher thermal stability than the target compound, though direct data for the latter are unavailable .

Biological Activity

5-Amino-2-(methylsulfanyl)benzoic acid, also known as 5-Amino-2-(methylthio)benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉NO₂S
  • IUPAC Name : this compound
  • CAS Number : 70290-39-0

The compound features an amino group and a methylsulfanyl group attached to a benzoic acid structure, which is essential for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , primarily through its interaction with anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are crucial in the survival of cancer cells, making them attractive targets for therapeutic intervention.

A study demonstrated that derivatives of benzoic acid, including those similar to this compound, showed equipotent binding to Mcl-1 and Bfl-1 with K_i values around 100 nM, indicating potential for development as dual inhibitors . The compound's ability to induce apoptosis in cancer cell lines dependent on these proteins highlights its therapeutic potential.

The mechanism of action involves the inhibition of specific enzymes or receptors associated with cell survival pathways. By binding to Mcl-1 and Bfl-1, it disrupts their function, leading to increased apoptosis in cancer cells. The structural characteristics of the compound contribute to its binding affinity and selectivity towards these targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzoic acid scaffold can significantly influence its potency and selectivity.

Key Findings:

  • Substituent Effects : The presence of the methylsulfanyl group at the 2-position enhances binding affinity compared to other substituents like methoxy or halogen groups.
  • Positioning of Functional Groups : Variations in the positioning of amino groups affect the overall activity against targeted proteins.

Study 1: Dual Inhibitor Development

In a study focusing on dual inhibitors targeting Mcl-1 and Bfl-1, compounds based on the benzoic acid scaffold were synthesized. The results indicated that modifications similar to those found in this compound resulted in improved binding affinities and selective cytotoxicity against lymphoma cells .

CompoundK_i (nM)Target
Compound 24100Mcl-1
Compound 24100Bfl-1
This compoundTBDTBD

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds showed promising results against various bacterial strains. The presence of the methylsulfanyl group was linked to enhanced antimicrobial efficacy, suggesting a broad spectrum of biological activities beyond anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(methylsulfanyl)benzoic acid
Reactant of Route 2
5-Amino-2-(methylsulfanyl)benzoic acid

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